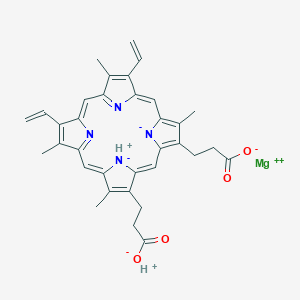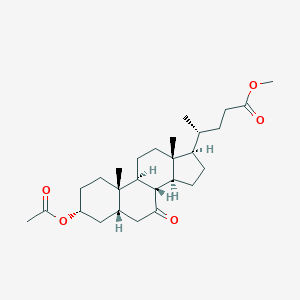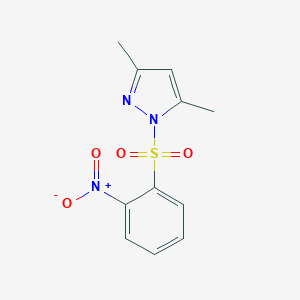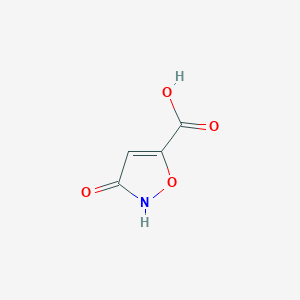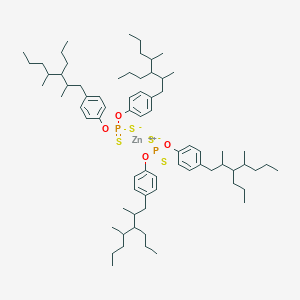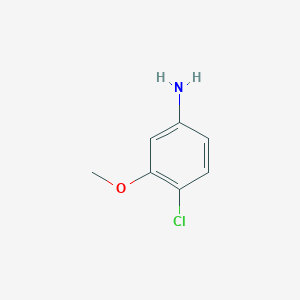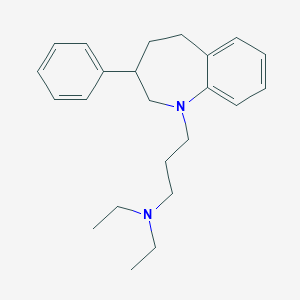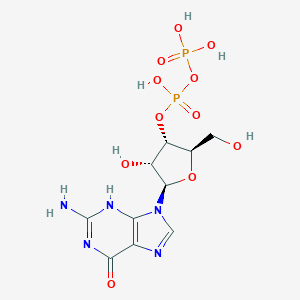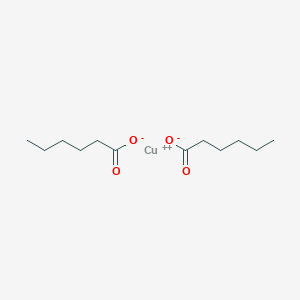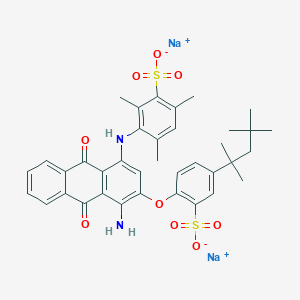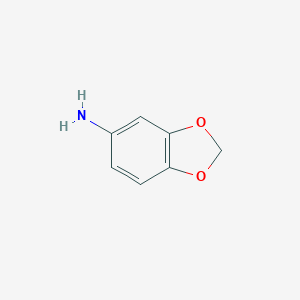
3,4-メチレンジオキシアニリン
概要
説明
3,4-(Methylenedioxy)aniline, also known as 3,4-(Methylenedioxy)-aniline, is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.1360 g/mol . This compound is characterized by a benzodioxole ring fused with an amine group at the 5-position. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
科学的研究の応用
3,4-(Methylenedioxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
Target of Action
It is known to undergo n-alkylation with cyclic secondary alkylamines .
Mode of Action
3,4-(Methylenedioxy)aniline interacts with its targets through a process called N-alkylation. In the presence of a Shvo catalyst, it undergoes N-alkylation with cyclic secondary alkylamines to yield N-arylpyrrolidines .
Biochemical Pathways
The compound is used in the synthesis of γ-glutamylanilides , suggesting that it may play a role in the biochemical pathways involving these compounds.
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
Its role in the synthesis of γ-glutamylanilides suggests that it may have significant effects at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-(Methylenedioxy)aniline. It is sensitive to air and light , and it should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is incompatible with strong acids, acid chlorides, and acid anhydrides .
生化学分析
Biochemical Properties
3,4-(Methylenedioxy)aniline undergoes N-alkylation with cyclic secondary alkylamines in the presence of Shvo catalyst to yield N-arylpyrrolidines . This interaction with cyclic secondary alkylamines suggests that 3,4-(Methylenedioxy)aniline may interact with similar structures in biological systems.
Molecular Mechanism
The molecular mechanism of 3,4-(Methylenedioxy)aniline is primarily through its ability to undergo N-alkylation with cyclic secondary alkylamines . This reaction could potentially influence gene expression, enzyme activation or inhibition, and other molecular processes.
Temporal Effects in Laboratory Settings
It is known to be air and light sensitive, suggesting that it may degrade over time under certain conditions .
準備方法
Synthetic Routes and Reaction Conditions
3,4-(Methylenedioxy)aniline can be synthesized through several methods. One common synthetic route involves the reaction of piperonylic acid with thiosemicarbazide in the presence of phosphoryl chloride, which is heated at 65–75°C for 35–45 minutes . Another method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base with 3-bromoindoles .
Industrial Production Methods
Industrial production of 3,4-(Methylenedioxy)aniline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the scale of production.
化学反応の分析
Types of Reactions
3,4-(Methylenedioxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.
類似化合物との比較
3,4-(Methylenedioxy)aniline can be compared with other similar compounds such as:
- 3,4-(Methylenedioxy)-aniline
- 1-Amino-3,4-dimethylenedioxybenzene
- 4-Amino-1,2-methylenedioxybenzene
- 5-Aminobenzodioxole
These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of 3,4-(Methylenedioxy)aniline lies in its specific interactions with molecular targets and its versatility in various chemical reactions .
特性
IUPAC Name |
1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNXYCFREOZBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065743 | |
| Record name | 1,3-Benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown flakes; [Aldrich MSDS] | |
| Record name | 1,3-Benzodioxol-5-amine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9759 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14268-66-7 | |
| Record name | Benzodioxol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14268-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxol-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014268667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxol-5-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxol-5-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-(methylenedioxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BENZODIOXOL-5-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q750587K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3,4-(Methylenedioxy)aniline in organic synthesis?
A: 3,4-(Methylenedioxy)aniline serves as a versatile building block for constructing various heterocyclic compounds. It is frequently employed in synthesizing thiazolidinones [, , ], which exhibit diverse biological activities including antitumor, antidiabetic, antitubercular, and antiviral properties. Additionally, it is used in the synthesis of furo[3,4‐b]quinolin‐1(3H)‐ones [] and dioxolo[4,5-b]phenothiazines [], further expanding its utility in medicinal chemistry research.
Q2: Can you provide details on the synthesis of 3,4-Methylenedioxy Phenethylamine starting from 3,4-(Methylenedioxy)aniline?
A: A novel method outlines the synthesis of 3,4-Methylenedioxy Phenethylamine using 3,4-(Methylenedioxy)aniline as a precursor []. The process involves a four-step synthesis:
Q3: How is 3,4-(Methylenedioxy)aniline used in the preparation of N-substituted sulfonamide derivatives?
A: 3,4-(Methylenedioxy)aniline acts as a starting material for synthesizing N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives []. The synthesis involves two key steps:
Q4: Has 3,4-(Methylenedioxy)aniline been explored for its antibacterial properties?
A: Yes, N-substituted sulfonamide derivatives of 3,4-(Methylenedioxy)aniline have been synthesized and evaluated for their antibacterial activity []. While these derivatives demonstrated antibacterial activity, their potency was found to be weaker compared to the reference standard, ciprofloxacin [].
Q5: Are there any applications of 3,4-(Methylenedioxy)aniline in analytical chemistry?
A: 3,4-(Methylenedioxy)aniline, in its polymerized form as poly(3,4-Methylenedioxy)aniline, is utilized in the development of electrochemical sensors. Specifically, it is combined with magnetic Fe3O4 nanorods to create a nanocomposite for the simultaneous detection of endocrine-disrupting agents like bisphenol A (BPA), phenol, and 4-nitrophenol (4-NP) using square-wave voltammetry [].
Q6: What are the potential applications of 3,4-(Methylenedioxy)aniline derivatives in neurodegenerative diseases?
A: Research has explored 3,4-(Methylenedioxy)aniline-derived semicarbazones as potential therapeutic agents for neurodegenerative diseases []. These compounds demonstrated inhibitory activity against both monoamine oxidase (MAO) and acetylcholinesterase (AChE), key enzymes implicated in neurodegenerative disorders. Importantly, some derivatives exhibited selectivity for MAO-B and AChE, with IC50 values in the micro- or nanomolar ranges []. These findings suggest their potential as leads for developing novel therapies for neurodegenerative diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
